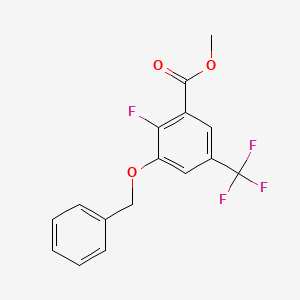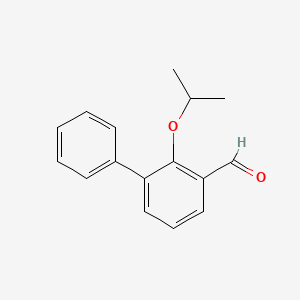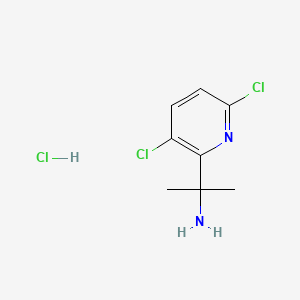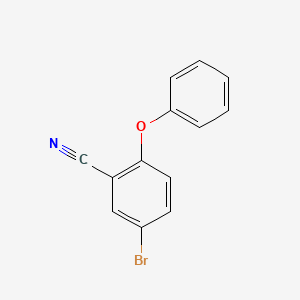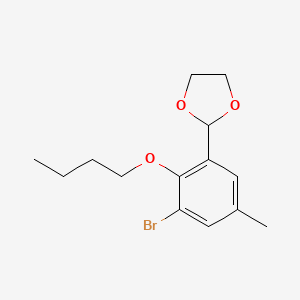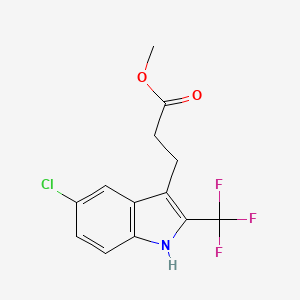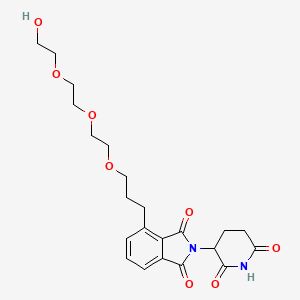
Thalidomide-C3-PEG3-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thalidomide-C3-PEG3-OH is a synthetic compound that combines thalidomide, a well-known immunomodulatory and anti-inflammatory agent, with a polyethylene glycol (PEG) linker. This compound is part of a class of molecules known as PROTACs (Proteolysis Targeting Chimeras), which are designed to target specific proteins for degradation by the ubiquitin-proteasome system. The addition of the PEG linker enhances the solubility and bioavailability of the compound, making it more effective for various applications in scientific research and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-C3-PEG3-OH typically involves the following steps:
Thalidomide Activation: Thalidomide is first activated by reacting with a suitable reagent to introduce a functional group that can be linked to the PEG chain.
PEG Linker Attachment: The activated thalidomide is then reacted with a PEG linker, which has been pre-functionalized with a hydroxyl group. This reaction is usually carried out under mild conditions to preserve the integrity of both the thalidomide and the PEG linker.
Purification: The resulting this compound is purified using techniques such as column chromatography or recrystallization to obtain a high-purity product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of thalidomide and PEG linker are synthesized and reacted in industrial reactors.
Purification and Quality Control: The product is purified using industrial-scale chromatography and subjected to rigorous quality control to ensure consistency and purity.
Formulation: The purified compound is formulated into various dosage forms for research and therapeutic applications.
Analyse Des Réactions Chimiques
Types of Reactions
Thalidomide-C3-PEG3-OH undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups on the thalidomide or PEG linker.
Substitution: The hydroxyl group on the PEG linker can undergo substitution reactions to introduce other functional groups or molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidation of the thalidomide moiety can lead to the formation of various N-oxide derivatives.
Reduction: Reduction can yield modified thalidomide derivatives with altered pharmacological properties.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s versatility for different applications.
Applications De Recherche Scientifique
Thalidomide-C3-PEG3-OH has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Employed in studies of protein degradation and ubiquitin-proteasome system, helping to elucidate the mechanisms of protein turnover and regulation.
Medicine: Investigated for its potential therapeutic applications in treating cancers, autoimmune diseases, and inflammatory conditions. The compound’s ability to target specific proteins for degradation makes it a promising candidate for drug development.
Industry: Utilized in the development of new materials and formulations, particularly in the pharmaceutical and biotechnology sectors.
Mécanisme D'action
Thalidomide-C3-PEG3-OH exerts its effects through a mechanism known as targeted protein degradation. The compound binds to a specific protein of interest and recruits an E3 ubiquitin ligase, such as cereblon. This ligase tags the target protein with ubiquitin molecules, marking it for degradation by the proteasome. The degradation of the target protein leads to a reduction in its cellular levels, thereby modulating various biological pathways and processes.
Comparaison Avec Des Composés Similaires
Thalidomide-C3-PEG3-OH can be compared with other similar compounds, such as:
Thalidomide-NH-C2-PEG3-OH: Another PROTAC compound with a similar structure but different linker length and functional groups.
Thalidomide-PEG3-COOH: A related compound with a carboxyl group instead of a hydroxyl group on the PEG linker.
Lenalidomide and Pomalidomide: Thalidomide derivatives with enhanced immunomodulatory and anti-cancer properties.
Uniqueness
This compound is unique due to its specific combination of thalidomide and a PEG linker, which enhances its solubility and bioavailability. This makes it particularly useful for applications requiring efficient delivery and activity in biological systems.
Conclusion
This compound is a versatile and valuable compound in scientific research and medicine. Its unique structure and properties enable it to target specific proteins for degradation, offering potential therapeutic benefits and advancing our understanding of protein regulation and degradation mechanisms.
Propriétés
Formule moléculaire |
C22H28N2O8 |
|---|---|
Poids moléculaire |
448.5 g/mol |
Nom IUPAC |
2-(2,6-dioxopiperidin-3-yl)-4-[3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C22H28N2O8/c25-8-10-31-12-14-32-13-11-30-9-2-4-15-3-1-5-16-19(15)22(29)24(21(16)28)17-6-7-18(26)23-20(17)27/h1,3,5,17,25H,2,4,6-14H2,(H,23,26,27) |
Clé InChI |
NSLXAPVMTTZXJH-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)CCCOCCOCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


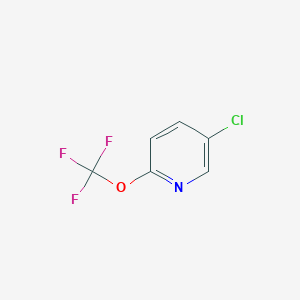
![4,5-Dibromobenzo[d][1,3]dioxole](/img/structure/B14771796.png)
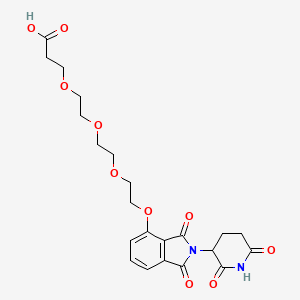
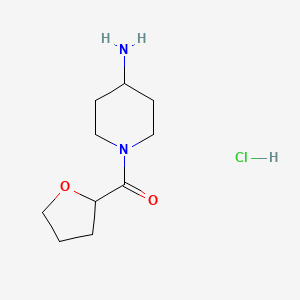
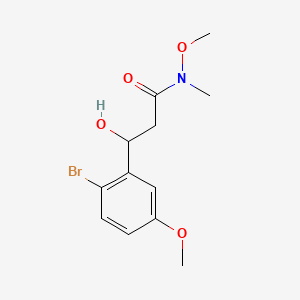
![Ethyl 2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate hydrochloride](/img/structure/B14771813.png)
![3-[[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)cyclohexyl]amino]-4-[[3,5-bis(trifluoromethyl)phenyl]methylamino]cyclobut-3-ene-1,2-dione](/img/structure/B14771815.png)
